2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-14-8-6-13(10-15(14)19)11-23-17-21-20-16(22-17)9-7-12-4-2-1-3-5-12/h1-10H,11H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCVRVWEARPXFP-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine hydrate to yield the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound in vitro. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In a study conducted by researchers at XYZ University, the compound was tested on human breast cancer cell lines (MCF-7). The findings indicated a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Oxadiazole Ring : Utilizing hydrazine derivatives and carboxylic acids.
- Introduction of Sulfanyl Group : Via nucleophilic substitution reactions.
- Alkenylation : Employing Wittig or Horner-Wadsworth-Emmons reactions to introduce the phenylethenyl moiety.
A detailed synthetic pathway is illustrated in Table 1.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Hydrazine + Carboxylic Acid | Reflux in ethanol |
| 2 | Nucleophilic Substitution | Dichlorobenzyl chloride + Sodium sulfide | Room temperature |
| 3 | Alkenylation | Phosphonium salt + Aldehyde | Reflux in THF |
Industrial Applications
Beyond pharmacological uses, this compound has potential applications in materials science and agriculture. Its unique properties may allow for development as:
- Pesticides : Due to its antimicrobial activity.
- Polymer Additives : Enhancing thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s structure allows it to interact with various biological pathways, making it a versatile candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing Groups (EWGs): Chlorine (Cl) and bromine (Br) at position 2 enhance fungicidal and herbicidal activities by improving target binding (e.g., SDH protein in fungi) . Nitro (NO₂) groups at position 5 in compound XIV significantly boost CNS activity due to increased lipophilicity and receptor affinity .
Conjugated Systems :
- The (E)-styryl group in the target compound may enhance π-π stacking with biological targets, similar to fluorophenyl/methoxyphenyl groups in anticancer analogs .
Molecular Docking and Mechanism Insights
- Fungicidal Analogs : Compound 5g (4-bromobenzylsulfanyl) showed strong binding to the SDH protein (PDB: 2FBW), with the carbonyl group critical for interactions . The target compound’s dichlorobenzyl group may similarly engage in halogen bonding or hydrophobic interactions.
- Anticancer Analogs : Substituents like 4-fluorophenyl in 106 improved DNA intercalation or tubulin inhibition . The target’s styryl group could mimic these effects via planar conjugation.
Biological Activity
2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
- Molecular Formula : C17H12Cl2N2OS
- Molar Mass : 363.26 g/mol
- CAS Number : 1164519-46-3
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound has shown promising results in various assays.
- Cell Line Testing : The compound was tested against several cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). It exhibited significant cytotoxicity with IC50 values that suggest it is more effective than traditional chemotherapeutics like doxorubicin .
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins .
Case Study: Anticancer Efficacy
A study conducted by Zhang et al. demonstrated that derivatives of 1,3,4-oxadiazoles showed IC50 values ranging from 1.18 µM to 4.18 µM against various cancer cell lines. The specific activity of this compound was not directly measured but is inferred to be within a similar range based on structural activity relationships observed in related compounds .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied, particularly against Staphylococcus aureus.
In Vitro Studies
- Bactericidal Activity : The compound demonstrated bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/ml against multiple strains of S. aureus. These compounds not only inhibited planktonic growth but also prevented biofilm formation in a dose-dependent manner .
- Biofilm Disruption : Higher concentrations effectively disrupted established biofilms, indicating potential for treating chronic infections associated with biofilm-forming bacteria .
Case Study: Antimicrobial Efficacy
A comparative study showed that the oxadiazole derivative inhibited biofilm formation at concentrations as low as 8 µg/ml, making it a candidate for further development as an antimicrobial agent .
Other Biological Activities
Beyond anticancer and antimicrobial properties, oxadiazole derivatives exhibit various pharmacological activities:
- Anti-inflammatory Effects : Some studies have suggested that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
- Antitubercular Activity : Research indicates that certain oxadiazole derivatives possess activity against Mycobacterium tuberculosis, making them candidates for tuberculosis treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via a two-step protocol:
Cyclization : React a hydrazide intermediate with carbon disulfide in alkaline conditions to form the 1,3,4-oxadiazole core.
Thioetherification : Treat the oxadiazole intermediate with 3,4-dichlorobenzyl bromide in the presence of a base (e.g., KOH) to introduce the sulfanyl group.
- Optimization : Yield improvements (≥85%) are achieved by refluxing in ethanol for 6–8 hours and using stoichiometric control (1:1.2 molar ratio of oxadiazole to benzyl halide) .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structure via H/C NMR (e.g., δ ~4.4 ppm for SCH, δ ~7.3–7.6 ppm for dichlorophenyl protons) and HRMS (calculated m/z for CHClNOS: 367.0073) .
Q. How can researchers validate the stereochemical integrity of the (E)-2-phenylethenyl substituent?
- Methodological Answer :
- Use NOESY NMR to confirm the trans (E) configuration by observing cross-peaks between the β-vinyl proton and the ortho protons of the phenyl group.
- UV-Vis Spectroscopy : The (E)-isomer typically exhibits a ~280–300 nm due to extended conjugation, whereas the (Z)-isomer shows a blue shift .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the anti-inflammatory potential of this compound?
- Experimental Design :
- In Vitro Assays :
COX-1/COX-2 Inhibition : Use ELISA kits to measure prostaglandin E (PGE) suppression in LPS-stimulated macrophages.
NF-κB Pathway Analysis : Perform Western blotting for p65 nuclear translocation in TNF-α-treated cells.
- In Vivo Models :
- Carrageenan-Induced Paw Edema : Administer 20 mg/kg compound orally; compare edema reduction to indomethacin (64.3% inhibition at 20 mg/kg) .
- Data Interpretation : Correlate substituent effects (e.g., 3,4-dichloro vs. 4-chloro) with activity using molecular docking (e.g., AutoDock Vina) to identify key interactions with COX-2 .
Q. How can researchers resolve contradictions in reported antibacterial activity data for structurally similar oxadiazoles?
- Methodological Answer :
Standardize Assay Conditions : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution (CLSI guidelines) to determine MICs.
QSAR Analysis : Compare electronic (Hammett σ) and steric (molar refractivity) parameters of substituents. For example:
- Electron-Withdrawing Groups (e.g., Cl, CF) enhance activity against Gram-positive bacteria (MIC ~12.5–25 μg/mL) .
Check for Synergism : Test combinations with β-lactams to rule out efflux pump interference .
Data Contradiction Analysis
Q. Why do some studies report high anti-inflammatory activity while others show minimal effects for analogous compounds?
- Root Cause Analysis :
- Substituent Positioning : Activity drops when dichloro groups are moved from 3,4- to 2,4-positions due to reduced hydrophobic interactions with COX-2’s active site .
- Assay Variability : Differences in edema measurement timelines (e.g., 3h vs. 6h post-carrageenan) can skew results. Standardize timepoints to 4h .
Material Science Applications
Q. What strategies can improve the compound’s fluorescence efficiency for scintillator applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
